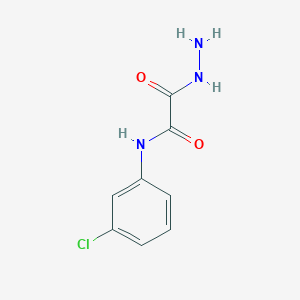

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide

Description

N-(3-Chlorophenyl)-2-hydrazino-2-oxoacetamide is a substituted acetamide derivative characterized by a hydrazino-oxoacetamide backbone and a 3-chlorophenyl group.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-5-2-1-3-6(4-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAMOGDZFFDBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-Chlorophenyl)-2-hydrazino-2-oxoacetamide has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties: Research indicates that compounds with hydrazino groups often show activity against various bacterial strains.

- Anticancer Activity: Some derivatives of hydrazino compounds have demonstrated the ability to inhibit cancer cell proliferation, making them candidates for further drug development.

Industrial Applications

Beyond medicinal uses, this compound also finds applications in:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The compound's unique properties may allow for its use in developing specialty chemicals and materials.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

- Antimicrobial Activity Study: A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Anticancer Screening: In vitro assays showed that derivatives of this compound inhibited the growth of several cancer cell lines, indicating promising anticancer properties that warrant further investigation.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- The 2-chlorophenyl substitution may reduce steric hindrance compared to the 3-chlorophenyl analog, altering binding affinity in biological systems. Synthesis: Typically involves condensation of hydrazine derivatives with substituted benzaldehydes .

- N-(3-Methoxyphenyl) Analogs Example: N-(3-Methoxyphenyl)-2-[(2E)-2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide (C₁₆H₁₅N₄O₅) Key Differences: Methoxy groups are electron-donating, increasing solubility and altering electronic properties compared to chloro substituents.

Hydrazine Modifications

- Benzylidene-Hydrazine Derivatives Example: 2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide (C₁₉H₂₁N₃O₆) Key Differences: Hydroxy and methoxy groups on the benzylidene moiety enable hydrogen bonding and metal coordination, which are absent in the target compound. These features may enhance antimicrobial or chelation-based activity.

- However, it may also introduce toxicity concerns.

Heterocyclic Analogs

Benzofuran-Oxadiazole Hybrids

- Example : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

- Key Differences : Incorporation of oxadiazole and benzofuran rings expands π-conjugation and may improve antimicrobial activity. The thioether linkage enhances metabolic stability compared to hydrazine-based structures.

- Benzothiazinone Derivatives Example: N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (C₁₆H₁₃ClN₂O₂S) Key Differences: The benzothiazinone ring introduces sulfur and nitrogen heteroatoms, enabling diverse interactions with biological targets such as enzymes or receptors.

Structural and Pharmacological Data Comparison

Biological Activity

N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein tyrosine kinase (PTK) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 227.66 g/mol

- CAS Number : 767335-59-1

The compound features a hydrazine moiety linked to an acetamide group, with a chlorobenzene ring that may enhance its interaction with biological targets.

Inhibition of Protein Tyrosine Kinases (PTKs)

This compound has been identified as a potential PTK inhibitor, which is crucial in various cellular processes, including cell growth, differentiation, and metabolism. PTKs are often implicated in cancer progression; thus, inhibitors like this compound may have therapeutic applications in oncology.

Anti-Cancer Properties

Research indicates that this compound can reduce the expression of onco-suppressor genes, suggesting its role in cancer treatment. The ability to modulate gene expression is significant for developing anti-cancer agents.

Anti-inflammatory Effects

Similar hydrazine derivatives have exhibited anti-inflammatory properties. This activity is particularly relevant in the context of diseases where inflammation plays a pivotal role, such as arthritis and cardiovascular diseases.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.

- Modulation of Gene Expression : By inhibiting PTKs, it may alter the signaling pathways that regulate gene expression related to cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of PTK activity with IC values indicating potency against cancer cell lines. |

| Study 2 | Showed anti-inflammatory effects in vitro, suggesting potential for treating inflammatory diseases. |

| Study 3 | Explored the synthesis of similar compounds, revealing structure-activity relationships that enhance biological efficacy. |

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-hydrazino-2-oxoacetamide, and what experimental conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the oxoacetamide backbone via oxidation of 3-chlorobenzaldehyde derivatives (e.g., using KMnO₄ in acidic conditions) and (2) hydrazine conjugation under controlled pH and temperature. For example, hydrazine derivatives can react with carbonyl intermediates in ethanol at 60–80°C, followed by recrystallization in methanol for purification . Optimization includes adjusting reaction stoichiometry (1:1.2 molar ratio of aldehyde to hydrazine) and using inert atmospheres to prevent oxidation side reactions. Yield improvements (>80%) are achieved via continuous flow reactors in industrial settings .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : The hydrazino group (-NH-NH₂) shows characteristic doublets at δ 8.5–9.5 ppm (¹H), while the carbonyl (C=O) resonates at δ 165–170 ppm (¹³C). Aromatic protons from the chlorophenyl group appear as multiplets at δ 7.2–7.8 ppm .

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3350 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular weight (e.g., m/z 243.6 for C₈H₇ClN₂O₂), with fragmentation patterns indicating cleavage at the hydrazine-carboxyl bond .

Q. What functional groups in this compound contribute to its reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer : The hydrazino (-NH-NH₂) group acts as a nucleophile, participating in condensation with aldehydes/ketones to form hydrazones. The chlorophenyl substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution (e.g., with amines or thiols). Reactivity can be modulated by adjusting solvent polarity (e.g., DMF for polar aprotic conditions) or using catalysts like p-toluenesulfonic acid .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactive sites of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets map electrostatic potential (MESP) to identify nucleophilic (hydrazine) and electrophilic (carbonyl) regions. HOMO-LUMO gaps (~4.2 eV) correlate with kinetic stability .

- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., DNA grooves), highlighting binding affinities driven by hydrogen bonds (chlorophenyl → DNA base pairs) .

Q. How can X-ray crystallography resolve molecular conformation and hydrogen bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by analyzing intermolecular interactions. For example, the hydrazino group forms N-H···O hydrogen bonds (2.8–3.0 Å) with adjacent carbonyls, stabilizing the lattice. Twinning or centrosymmetric ambiguities are resolved using Flack (η) or Rogers (x) parameters to confirm chirality .

Q. What strategies analyze biological activity, such as interactions with DNA or microbial targets?

- Methodological Answer :

- DNA Binding : UV-Vis titration and fluorescence quenching assess intercalation or groove binding. A hypochromic shift (~20 nm) in λₘₐₐ indicates strong DNA affinity .

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) use broth microdilution (24–48 hr incubation). Synergy with safeners (e.g., triazole derivatives) reduces cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.